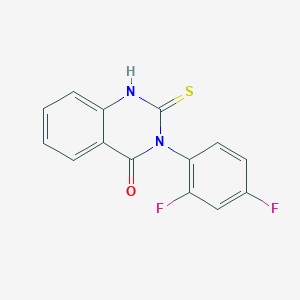

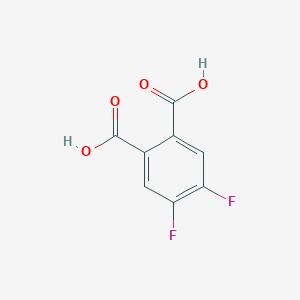

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological activities. Although the specific compound "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" is not directly mentioned in the provided papers, we can infer its properties and relevance from related studies on quinazolinone derivatives. These compounds have been synthesized and characterized using various techniques such as NMR, FTIR, and mass spectrometry, and have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from readily available precursors. For instance, substituted quinazolinones have been synthesized through reactions involving mercaptoacetic acid hydrazides and substituted aldehydes . Similarly, the synthesis of 3-phenyl-2-substituted-3H-quinazolin-4-ones has been achieved by reacting the amino group of a hydrazino quinazolinone with different aldehydes and ketones . These methods suggest that the synthesis of "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" could potentially follow a similar pathway, starting with an appropriate difluorophenyl precursor and incorporating a mercapto group at the relevant position.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques. For example, the structure of a novel quinazolinone derivative was elucidated using FTIR, NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic properties, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions Analysis

Quinazolinone derivatives exhibit a range of chemical reactivities, as demonstrated by their ability to undergo various reactions. For instance, the reaction of a quinazolinone derivative with hydrazine hydrate yielded a triazoloquinazolinone, and further reactions with different reagents led to the formation of various substituted products . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis and the potential to generate a wide array of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the photophysical properties of substituted quinazolinones and their difluoroboron complexes have been investigated, revealing that the nature of substituents significantly affects their emission properties . Additionally, the fluorescent properties of phenyl and pyridinyl derivatives of quinazolinones have been studied, showing that these compounds can serve as potential fluorescent materials . These studies suggest that "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" may also exhibit unique photophysical and fluorescent properties, depending on its specific substituents and molecular configuration.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : This compound is involved in various synthesis processes. For instance, the synthesis of 1,2,4-Triazolo[4,3-a]quinazolin-5-ones and related compounds involves similar quinazolinone derivatives (El-Sherief et al., 1983).

- Molecular Structure Studies : Research on the molecular structure and spectroscopic studies of quinazolin-4(3H)-one derivatives, including N- and S-alkylated products, highlights the significance of these compounds in understanding nucleophilic substitution reactions and electronic properties (Hagar et al., 2016).

Biological and Pharmacological Activities

- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (El-Azab, 2007).

- Antitumor Activity : Certain 4(3H)-quinazolinone analogs, including those with 2-mercapto modifications, have been identified as active anticancer agents, indicating their potential in cancer therapy (Hamid et al., 2001).

- Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones reveal insights into structure–antioxidant activity relationships, offering a pathway for developing novel antioxidants (Mravljak et al., 2021).

Photophysical and Spectroscopic Applications

- Fluorescent Properties : Quinazolin-4(3H)-ones have been studied for their fluorescent properties, indicating their potential use in materials science and photonics (Nosova et al., 2012).

Direcciones Futuras

The study of quinazoline derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its properties for potential therapeutic applications .

Propiedades

IUPAC Name |

3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIFMXMAMULTFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352541 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

19062-31-8 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)